2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 23821-79-6
VCID: VC3783530
InChI: InChI=1S/C17H12ClNO2S/c18-13-9-5-4-8-12(13)17-19-16(11-6-2-1-3-7-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21)
SMILES: C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)O
Molecular Formula: C17H12ClNO2S
Molecular Weight: 329.8 g/mol

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid

CAS No.: 23821-79-6

Cat. No.: VC3783530

Molecular Formula: C17H12ClNO2S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid - 23821-79-6

Specification

CAS No. 23821-79-6
Molecular Formula C17H12ClNO2S
Molecular Weight 329.8 g/mol
IUPAC Name 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C17H12ClNO2S/c18-13-9-5-4-8-12(13)17-19-16(11-6-2-1-3-7-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21)
Standard InChI Key GJKWJSNKAHQBMK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)O

Introduction

Chemical Identity and Classification

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid belongs to the class of heterocyclic compounds containing a thiazole ring system. This five-membered aromatic ring contains both sulfur and nitrogen atoms, making it an important scaffold in medicinal chemistry. The compound is characterized by specific functional groups strategically positioned around the thiazole core.

Basic Identification

The compound is identified through several chemical descriptors that enable precise classification within chemical databases. It is related to the ester derivative listed in PubChem under CID 40475657 . The parent compound (our target molecule) is identified in PubChem as CID 2764046 . This systematic cataloging facilitates research tracking and compound identification across various chemical databases.

Structural Features

The compound possesses several key structural elements that define its chemical behavior:

  • A 1,3-thiazole heterocyclic core (containing sulfur and nitrogen)

  • A 2-chlorophenyl substituent at position 2

  • A phenyl group at position 4

  • An acetic acid moiety at position 5

This arrangement of functional groups creates a unique chemical environment that influences the compound's reactivity patterns and potential biological interactions.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is essential for predicting its behavior in various experimental and biological systems. This section details the compound's fundamental characteristics based on available data.

Basic Properties

The physical and chemical properties of this compound are influenced by its structure and functional groups. While specific data for 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is limited, we can establish some properties based on its chemical structure and data from similar compounds.

PropertyValueSource
Molecular FormulaC₁₇H₁₂ClNO₂SDerived from structure
Molecular Weight329.8 g/molDerived from structure
AppearanceCrystalline solid (predicted)Based on similar compounds
SolubilityLimited water solubility, soluble in organic solventsPredicted from structure

Structural Isomers and Related Compounds

Several structural isomers of this compound have been documented in the literature, with varying positions of the chlorine atom being a common modification. A notable isomer is 2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid, which differs only in the position of the chlorine atom on the phenyl ring (position 4 instead of position 2) .

The melting point of the 4-chlorophenyl isomer is reported to be 163-165°C , which might provide an approximation for our compound of interest, though the different chlorine position could affect crystal packing and intermolecular forces.

Comparative Analysis with Structural Analogs

A comparative analysis with structural analogs provides valuable insights into the potential properties and behaviors of 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid. The position of substituents around the thiazole core significantly influences their chemical and biological properties.

Structural Comparison

The following table compares our target compound with structurally related thiazole derivatives:

CompoundKey Structural DifferencesMolecular Weight (g/mol)Reference
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acidTarget compound329.8
2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acidChlorine at position 4 of phenyl329.8
4-(4-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acidMethyl at position 2, 4-chlorophenyl at position 4267.73
{2-[(4-chlorobenzyl)amino]-4-(4-chlorophenyl)-1,3-thiazol-5-yl}acetic acidAdditional (4-chlorobenzyl)amino group393.287

Structure-Property Relationships

The positioning of functional groups around the thiazole core significantly impacts the compound's properties. The 2-chlorophenyl group in our target compound likely influences:

  • Electronic distribution across the thiazole ring

  • Steric interactions with potential binding partners

  • Lipophilicity and membrane permeability

  • Metabolic stability and clearance pathways

These structure-property relationships are crucial for understanding potential biological activities and pharmaceutical applications.

Analytical Characterization

Analytical characterization is essential for confirming the identity and purity of 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid. Standard analytical techniques can provide detailed structural information and verify compound integrity.

Chromatographic Analysis

Chromatographic techniques would typically be employed to assess purity and enable separation:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) for volatile derivatives

These techniques are essential for quality control and confirming compound identity during synthesis and purification processes.

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